H-D-Phg-OH

Description

Properties

IUPAC Name |

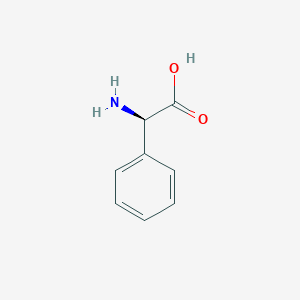

(2R)-2-amino-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNAGUHMKGQNY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889362 | |

| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-74-1 | |

| Record name | (-)-Phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglycine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5LYS471N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-D-Phg-OH (D-Phenylglycine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phg-OH, chemically known as D-phenylglycine, is a non-proteinogenic α-amino acid. Its structure, featuring a phenyl group directly attached to the α-carbon, imparts unique steric and electronic properties that make it a valuable building block in pharmaceutical and organic synthesis.[1] Notably, it serves as a crucial chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key processes.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | [2] |

| pKa | Carboxyl group (pKa₁): ~1.8-2.2 Amino group (pKa₂): ~9.2 | |

| Solubility | Sparingly soluble in water. Soluble in dilute acids and bases. | |

| Optical Rotation | [α]²⁰/D ≈ -157° (c=1, 1N HCl) |

Experimental Protocols

Determination of Melting Point by Capillary Method

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

-

Equilibrium Method: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

Determination of pKa by Potentiometric Titration

Principle: The pKa values of the ionizable groups (carboxyl and amino groups) of this compound can be determined by monitoring the pH of a solution as a titrant (a strong acid or base) is added. The pKa is the pH at which an ionizable group is 50% titrated.

Methodology:

-

Sample Preparation: A known quantity of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to add titrant to the beaker.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). The first midpoint corresponds to the pKa of the carboxyl group, and the second corresponds to the pKa of the amino group.

Spectroscopic Analysis

Principle: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution). A reference standard, such as tetramethylsilane (TMS) or a derivative, is typically added.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. A 1H NMR spectrum is acquired by applying a strong magnetic field and radiofrequency pulses.

-

Spectral Interpretation: The resulting spectrum shows signals (peaks) corresponding to the different types of protons in the molecule. The chemical shift (position of the peak), integration (area under the peak), and multiplicity (splitting pattern) of each signal provide detailed information about the molecular structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Methodology (KBr Pellet):

-

Sample Preparation: A few milligrams of this compound are intimately mixed and ground with a larger amount of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer, and the IR spectrum is recorded.

-

Spectral Interpretation: The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H stretch of the carboxylic acid, N-H stretch of the amine, C=O stretch of the carbonyl group, and aromatic C-H and C=C stretches).

Synthesis of this compound

One common industrial method for the synthesis of D-phenylglycine is the Strecker synthesis, which involves the reaction of benzaldehyde, ammonia, and hydrogen cyanide, followed by the resolution of the resulting racemic mixture. An alternative and stereoselective approach involves enzymatic resolution.

Below is a conceptual workflow for a typical chemical synthesis and purification process.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Significance and Signaling

While this compound is a non-proteinogenic amino acid, its derivatives are of significant pharmacological importance. The biosynthesis of phenylglycine and its hydroxylated analogs in microorganisms involves a distinct enzymatic pathway starting from chorismate or prephenate.

The diagram below illustrates a simplified representation of the key steps in the biosynthesis of L-phenylglycine, which can then be a precursor or a related compound to the D-enantiomer in various biological systems.

Caption: Simplified biosynthesis pathway of L-Phenylglycine.

In the context of drug development, understanding the chemical properties of this compound is paramount for optimizing synthesis routes, ensuring stereochemical purity, and predicting the behavior of the final API. Its limited aqueous solubility, for instance, is a critical consideration in formulation development. The pKa values are essential for predicting its ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. A thorough understanding of its chemical properties, underpinned by robust analytical and synthetic methodologies, is essential for its effective utilization in the development of novel therapeutics. This guide provides a foundational repository of this critical information for researchers and professionals in the field.

References

H-D-Phg-OH (D-(-)-α-Phenylglycine): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, stereochemistry, and key chemical properties of H-D-Phg-OH, also known as D-(-)-α-Phenylglycine. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and resolution, and visualizations to illustrate its molecular structure and relevant experimental workflows. D-phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like ampicillin and cephalexin.[1][2]

Core Concepts: Structure and Stereochemistry

This compound is the D-enantiomer of phenylglycine. Its chemical structure consists of a phenyl group and an amino group attached to the α-carbon of a carboxylic acid. The stereochemistry at the α-carbon is of the (R) configuration, which is responsible for its characteristic negative optical rotation.[3]

The IUPAC name for this compound is (2R)-2-amino-2-phenylacetic acid.[3] It is a white crystalline solid.[4] The zwitterionic form is a significant contributor to its solid-state structure.

Molecular Structure and Stereochemistry Diagram

References

The Biological Significance of D-alpha-Phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-alpha-Phenylglycine, a non-proteinogenic α-amino acid, holds significant importance in the pharmaceutical industry, primarily serving as a crucial chiral building block in the synthesis of a range of semi-synthetic β-lactam antibiotics. Its stereochemistry is pivotal to the therapeutic efficacy of these drugs. This technical guide provides an in-depth exploration of the biological significance of D-alpha-Phenylglycine, detailing its role in medicinal chemistry, various synthesis methodologies, and relevant experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction: The Pivotal Role of a Chiral Building Block

D-alpha-Phenylglycine is a non-natural amino acid distinguished by a phenyl group directly attached to its α-carbon.[1] This structure imparts specific steric and electronic properties that are leveraged in the design of bioactive molecules.[2] Its most notable application is as a side chain precursor for several widely used β-lactam antibiotics, including ampicillin and cephalexin.[3][4] The "D" configuration of the α-carbon is essential for the antibacterial activity of these antibiotics. D-alpha-Phenylglycine is also utilized as a chiral auxiliary in asymmetric synthesis, enabling the selective production of enantiomerically pure compounds.[1]

Biological Significance: The Cornerstone of β-Lactam Antibiotics

The primary biological significance of D-alpha-Phenylglycine lies in its incorporation into the side chains of semi-synthetic penicillins and cephalosporins. This side chain plays a critical role in the mechanism of action and spectrum of activity of these antibiotics.

Mechanism of Action of D-alpha-Phenylglycine-Containing Antibiotics

β-lactam antibiotics, including those derived from D-alpha-Phenylglycine, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. The core mechanism involves the following steps:

-

Targeting Penicillin-Binding Proteins (PBPs): The antibiotic molecule binds to and acylates the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: This acylation inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.

-

Cell Wall Destabilization: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

The D-alpha-phenylglycyl side chain is crucial for the effective binding of the antibiotic to the PBPs of both Gram-positive and some Gram-negative bacteria, thereby broadening the spectrum of activity. The amino group in the side chain is thought to facilitate the penetration of the antibiotic through the porin channels of the outer membrane of Gram-negative bacteria.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: Mechanism of β-lactam antibiotic action.

Synthesis Methodologies for D-alpha-Phenylglycine

The production of enantiomerically pure D-alpha-Phenylglycine is a key industrial process. Several methods have been developed, ranging from classical chemical synthesis and resolution to more modern chemoenzymatic and biotechnological routes.

Chemical Synthesis: The Strecker Synthesis

The Strecker synthesis is a classic method for producing racemic (DL)-α-amino acids from aldehydes.[5][6] The process involves a three-component reaction between an aldehyde (benzaldehyde), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Workflow: Strecker Synthesis of DL-Phenylglycine

Caption: Strecker synthesis of racemic phenylglycine.

Resolution of Racemic DL-Phenylglycine

Since the Strecker synthesis produces a racemic mixture, a resolution step is necessary to isolate the desired D-enantiomer. Diastereomeric salt formation with a chiral resolving agent is a common industrial practice.

Logical Relationship: Diastereomeric Resolution

Caption: Resolution of DL-Phenylglycine via diastereomers.

Enzymatic and Chemoenzymatic Synthesis

Biocatalytic methods offer several advantages over classical chemical routes, including higher enantioselectivity, milder reaction conditions, and reduced environmental impact. Key enzymatic approaches include:

-

Nitrilase-mediated hydrolysis: Nitrilases can enantioselectively hydrolyze one enantiomer of a racemic aminonitrile to the corresponding amino acid, leaving the other enantiomer unreacted.[7]

-

Hydantoinase/Carbamoylase system: This two-enzyme system converts a racemic hydantoin precursor into the corresponding D-amino acid.

-

Transaminase-based synthesis: Engineered transaminases can be used for the asymmetric synthesis of D-phenylglycine from a keto-acid precursor.[3]

Workflow: Enzymatic Synthesis of D-Phenylglycine

Caption: Enzymatic and chemoenzymatic synthesis routes.

Quantitative Data

The efficiency of different synthesis and resolution methods can be compared based on yield and enantiomeric excess (e.e.).

| Method | Key Reagents/Enzymes | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Strecker Synthesis | Benzaldehyde, NH₃, KCN | High (for racemic product) | 0 (racemic) | [5] |

| Diastereomeric Resolution | L-(+)-Tartaric acid | Up to 42 (for D-ester salt) | >95 | [8] |

| Enzymatic Resolution | Pseudomonas aeruginosa (Nitrilase activity) | 50 (theoretical max for resolution) | >95 | [7] |

| Chemoenzymatic Synthesis | Nitrilase from P. fluorescens | Up to 81 | ≥ 95 | [9] |

| Fermentative Production | Engineered E. coli | - | - | [3] |

Physicochemical Properties of D-alpha-Phenylglycine

| Property | Value | Reference |

| CAS Number | 875-74-1 | [10] |

| Molecular Formula | C₈H₉NO₂ | [10] |

| Molar Mass | 151.16 g/mol | [11] |

| Melting Point | 302 °C (decomposes) | [10] |

| Solubility in Water | 0.3 g/100 mL | [10] |

| Specific Rotation [α]D²⁰ | -155° (c=1 in 1 M HCl) |

Experimental Protocols

Strecker Synthesis of DL-Phenylglycine (Laboratory Scale)

Materials:

-

Benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol

-

Toluene

-

Hydrochloric acid (HCl), concentrated and 6M

-

Ammonia solution (25%)

-

Diethyl ether

-

Ethanol (96%)

Procedure:

-

In a well-ventilated fume hood, dissolve 25 g of KCN in 100 mL of water in a 1000 mL flask.

-

Add 30 g of NH₄Cl and stir until dissolved.

-

Prepare a solution of 53 g of benzaldehyde in 100 mL of methanol and add it to the cyanide solution in one portion.

-

Stir the mixture for 2 hours; the temperature will rise to 45-50°C.

-

Add 250 mL of water and stir for 10 minutes.

-

Extract the α-aminonitrile with 250 mL of toluene. Separate the organic layer.

-

Wash the organic layer with water and then extract the aminonitrile into 6M HCl.

-

Concentrate the acidic aqueous solution by heating to hydrolyze the nitrile.

-

Cool the solution and slowly add 25% ammonia solution until the pH is alkaline to precipitate the phenylglycine.

-

Collect the solid by filtration and wash sequentially with water, diethyl ether, and hot 96% ethanol.

-

Dry the product to obtain DL-phenylglycine.

Diastereomeric Resolution of DL-Phenylglycine Ethyl Ester with L-(+)-Tartaric Acid

Materials:

-

DL-Phenylglycine ethyl ester

-

L-(+)-Tartaric acid

-

Ethanol (containing 10% water)

Procedure:

-

Dissolve DL-phenylglycine ethyl ester (5.9 mmol) in ethanol (10% water).

-

Warm the solution and add L-(+)-tartaric acid (6.3 mmol).

-

Cool the solution to 20°C and allow it to stand for 16 hours.

-

Crystals of D-phenylglycine ethyl ester hydrogen L-tartrate will precipitate.

-

Filter the crystals, wash with cold ethanol, and dry.

-

To liberate the free D-phenylglycine ethyl ester, treat the salt with a base.

-

Hydrolyze the ester to obtain D-phenylglycine.

Enzymatic Resolution using Pseudomonas aeruginosa

Materials:

-

Pseudomonas aeruginosa cells

-

DL-α-Aminophenylacetonitrile

-

Phosphate buffer (100 mM, pH 7.0)

-

Centrifuge

-

Orbital shaker

Procedure:

-

Cultivate Pseudomonas aeruginosa in a suitable growth medium.

-

Harvest the cells by centrifugation and wash with phosphate buffer.

-

Resuspend the cell biomass in 100 mM phosphate buffer (pH 7.0).

-

Add DL-α-aminophenylacetonitrile to the cell suspension.

-

Incubate the reaction mixture on an orbital shaker at 30°C.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of D-phenylglycine.

-

After the desired conversion is reached, separate the cells by centrifugation.

-

Isolate and purify D-phenylglycine from the supernatant.

Conclusion

D-alpha-Phenylglycine stands as a testament to the critical role of chirality in pharmacology. Its incorporation into β-lactam antibiotics has been instrumental in the fight against bacterial infections. The continuous development of more efficient and sustainable synthesis methods, particularly enzymatic and chemoenzymatic routes, highlights the ongoing innovation in pharmaceutical manufacturing. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and biological implications of D-alpha-Phenylglycine is essential for the design and production of effective therapeutics.

References

- 1. China D(-)-alpha-Phenylglycine CAS NO.: 875-74-1 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. Metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scielo.br [scielo.br]

- 8. Resolution of esters of phenylglycine with (+)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 10. chembk.com [chembk.com]

- 11. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of Phenylglycine: D-Phenylglycine (H-D-Phg-OH) vs. L-Phenylglycine

Introduction

Phenylglycine (Phg) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its structure is similar to alanine, but with a phenyl group replacing the methyl group.[1] The α-carbon of phenylglycine is a chiral center, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: D-phenylglycine and L-phenylglycine.[2] This stereoisomerism is of paramount importance in biological systems, where enzymes and receptors are highly specific for a particular enantiomeric form.[3][4] Consequently, D- and L-phenylglycine exhibit distinct physical properties, biological activities, and applications, particularly in the fields of pharmacology and drug development.[5][6] This guide provides an in-depth technical comparison of these two enantiomers for researchers, scientists, and drug development professionals.

Core Differences: Structure and Physicochemical Properties

The fundamental difference between H-D-Phg-OH and L-Phenylglycine lies in the spatial arrangement of the four groups (amino group, carboxyl group, phenyl group, and hydrogen atom) around the chiral α-carbon. In the D/L notation system, which is based on the configuration of glyceraldehyde, L-phenylglycine has the amino group on the left in a Fischer projection, while D-phenylglycine has it on the right.[2][7] This seemingly minor structural variance leads to different interactions with plane-polarized light, a property known as optical activity.

dot

Caption: Stereochemical structures of L- and D-Phenylglycine.

The table below summarizes the key physicochemical properties of the two enantiomers.

| Property | D-Phenylglycine (this compound) | L-Phenylglycine |

| Synonyms | (R)-(-)-α-Aminophenylacetic acid, this compound | (S)-(+)-2-Amino-2-phenylacetic acid, H-L-Phg-OH |

| CAS Number | 875-74-1[1] | 2935-35-5[1][8] |

| Molecular Formula | C₈H₉NO₂[9] | C₈H₉NO₂[10] |

| Molecular Weight | 151.16 g/mol [1][9] | 151.16 g/mol [1][10] |

| Appearance | White crystalline powder[11][12] | White crystalline powder[8] |

| Melting Point | >300 °C (decomposes) | >300 °C (decomposes)[10] |

| Optical Rotation [α] | -155° to -159° (c=1, 1 M HCl)[12] | +155° to +158° (c=1 or 2, in HCl)[10] |

Biological and Pharmacological Divergence

The stereochemistry of phenylglycine dictates its biological function and therapeutic applications. The distinct roles of each enantiomer are a classic example of stereoselectivity in pharmacology.

D-Phenylglycine (this compound): A Cornerstone of Antibiotics

D-Phenylglycine is a crucial building block, primarily utilized as a side chain in the industrial synthesis of several semi-synthetic β-lactam antibiotics.[13] Its incorporation is essential for the oral bioavailability and efficacy of widely used drugs such as:

-

Ampicillin: A broad-spectrum penicillin antibiotic.[14]

-

Cephalexin: A first-generation cephalosporin antibiotic.[11][14]

The D-configuration is critical for the activity of these antibiotics. D-Phenylglycine and its derivatives are also key components in the biosynthesis of more complex glycopeptide antibiotics, such as teicoplanin, where they are incorporated into the peptide backbone by nonribosomal peptide synthetase (NRPS) machinery.[5][13]

L-Phenylglycine: A Versatile Intermediate in Drug Discovery

While not as dominant in the antibiotic field, L-phenylglycine serves as a versatile chiral intermediate for a diverse range of pharmaceuticals targeting various conditions.[15] Notable applications include:

-

Neurological Disorders: It is a building block in the development of drugs targeting the central nervous system.[15] Specifically, L-phenylglycine and its analogs have been identified as non-substrate inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[16] By inhibiting the transport of the NMDA receptor co-agonist D-serine, these compounds can elevate extracellular D-serine levels, thereby enhancing NMDA receptor-mediated long-term potentiation (LTP).[16]

-

Oncology: L-Phenylglycine is a component of thymidylate synthase inhibitors and can be used in the synthesis of paclitaxel (Taxol) side chains, an important anti-cancer agent.[14]

-

Metabolic Diseases: L-Phenylglycine derivatives have been designed and synthesized as potential lead compounds for peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of diabetes mellitus.[17]

The table below summarizes the contrasting applications of the two enantiomers.

| Feature | D-Phenylglycine (this compound) | L-Phenylglycine |

| Primary Role | Pharmaceutical intermediate; Antibiotic side chain[13][18] | Chiral building block; Pharmaceutical intermediate[8][15] |

| Key Applications | Synthesis of Ampicillin, Cephalexin, and other β-lactam antibiotics[11][14] | Synthesis of drugs for neurological disorders, oncology (Taxol), and diabetes (PPARγ agonists)[14][15][17] |

| Mechanism Insight | Provides oral activity and antibacterial efficacy to antibiotics[11] | Inhibits ASCT1/2 transporters, enhancing NMDA receptor activity; Acts as a scaffold for various receptor antagonists[14][16] |

| Natural Occurrence | Found in glycopeptide antibiotics like pristinamycins[5] | L-form is the naturally occurring form in some biological systems[8] |

dot

Caption: Distinct pharmaceutical pathways for D- and L-Phenylglycine.

Experimental Protocols: Synthesis and Chiral Resolution

The production of enantiomerically pure D- or L-phenylglycine is critical for pharmaceutical manufacturing. Typically, a racemic mixture (DL-phenylglycine) is first synthesized, followed by a resolution step to separate the two enantiomers.

1. Synthesis of Racemic (DL)-Phenylglycine

The most common method is the Strecker synthesis.[1]

-

Principle: A one-pot reaction involving benzaldehyde, ammonia, and cyanide. Benzaldehyde first reacts with ammonia to form an imine, which is then attacked by a cyanide ion to form an α-aminonitrile (phenylglycinonitrile). Subsequent hydrolysis of the nitrile group yields the racemic amino acid.

-

Methodology:

-

Benzaldehyde is reacted with ammonium chloride and sodium cyanide in an aqueous solution.

-

The intermediate, phenylglycinonitrile, is formed.

-

The aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield DL-phenylglycine.

-

2. Chiral Resolution of DL-Phenylglycine

Separating the D- and L-enantiomers is the most crucial and challenging step. Several techniques are employed.

Protocol 1: Enzymatic Resolution

This method leverages the high stereospecificity of enzymes. A common approach uses the enzyme Acylase I.[14]

-

Principle: The racemic mixture is first chemically converted to N-acetyl-DL-phenylglycine. Acylase I specifically catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-phenylglycine untouched. The resulting L-phenylglycine and N-acetyl-D-phenylglycine have different solubilities and chemical properties, allowing for their separation.

-

Detailed Methodology:

-

Acetylation: DL-phenylglycine is acetylated using acetic anhydride to produce N-acetyl-DL-phenylglycine.

-

Enzymatic Hydrolysis: The N-acetyl-DL-phenylglycine is dissolved in a buffered aqueous solution (pH ~7-8). Hog kidney acylase I is added as a catalyst.[14] The mixture is incubated at a controlled temperature (e.g., 37°C). The reaction proceeds with 100% conversion of the L-N-acetylphenylglycine.[14]

-

Separation: The reaction mixture now contains L-phenylglycine and unreacted N-acetyl-D-phenylglycine. The pH is adjusted to ~5, where L-phenylglycine is least soluble, causing it to precipitate. It is then collected by filtration.

-

Isolation of D-enantiomer: The remaining solution containing N-acetyl-D-phenylglycine is acidified (e.g., with 48% HBr) and heated to hydrolyze the acetyl group, yielding D-phenylglycine, which can then be isolated.[14]

-

dot

Caption: Workflow for the enzymatic resolution of DL-Phenylglycine.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

-

Principle: The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The two enantiomers interact differently with the chiral environment, leading to different retention times. Ligand-exchange chromatography is a common method.[19]

-

Example Methodology (Analytical Scale):

-

Column: A column with a chiral stationary phase, such as one coated with N-decyl-L-4-hydroxyproline, is used.[19]

-

Mobile Phase: A solution containing a metal ion (e.g., 0.1-2 mM Copper(II) sulfate) is used.[19][20] The enantiomers form transient, diastereomeric metal complexes with the chiral selector on the stationary phase, which have different stabilities and thus different retention times.

-

Detection: A UV detector is typically used for detection (e.g., at 254 nm).

-

Elution: Under optimized conditions (pH, temperature, flow rate), the D- and L-enantiomers will elute as two separate peaks.

-

| Parameter | Example Condition |

| Stationary Phase | Chirex 3126 (D)-penicillamine[20] |

| Mobile Phase | 2 mM Copper(II) sulfate in H₂O–Isopropanol (95:5, v/v)[20] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[21] |

| Detection | UV at 254 nm |

This compound and L-Phenylglycine, while chemically identical in composition, are worlds apart in their biological roles and industrial applications. The D-enantiomer is a vital component in the arsenal of life-saving antibiotics, whereas the L-enantiomer provides a versatile chiral scaffold for developing drugs that target a wide array of conditions, from neurological disorders to cancer and diabetes. This profound divergence underscores the principle of stereospecificity in drug design and highlights the necessity for precise, enantioselective synthesis and analytical methods in modern pharmaceutical development. Understanding these core differences is essential for any researcher working with these valuable non-proteinogenic amino acids.

References

- 1. Phenylglycine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. guidechem.com [guidechem.com]

- 9. Phenylglycine (Phg), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 10. L-Phenylglycine | 2935-35-5 [chemicalbook.com]

- 11. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 12. D-2-Phenylglycine | 875-74-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. D-Phenylglycine Hydrochloride [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

Spectroscopic data for H-D-Phg-OH (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic data for D-Phenylglycine (H-D-Phg-OH) is presented below, tailored for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for D-Phenylglycine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ) ppm |

| Phenyl (C₆H₅) | 7.40 - 7.55 (m) |

| α-CH | 5.20 (s) |

| ¹³C NMR | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 174.5 |

| Quaternary Phenyl (C-CH) | 135.0 |

| Phenyl (CH) | 129.5 (2C) |

| Phenyl (CH) | 129.0 (2C) |

| Phenyl (CH) | 128.0 |

| α-Carbon (CH) | 58.0 |

Note: NMR data can vary based on the solvent used. The data presented is a representative compilation from typical solvents like D₂O or DMSO-d₆.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Frequency (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3400 - 2500 (broad) | Characteristic broad absorption of H-bonded OH. |

| N-H Stretch (Amine) | 3200 - 3000 | Primary amine stretching vibrations. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| C=O Stretch (Carboxylic Acid) | ~1710 | Carbonyl stretch of the carboxylic acid. |

| C=C Stretch (Aromatic) | ~1600, ~1495, ~1455 | Aromatic ring skeletal vibrations. |

| N-H Bend (Amine) | ~1580 | Bending vibration of the primary amine. |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z Value | Description |

| Electron Ionization (EI) | 151 | Molecular Ion [M]⁺ |

| Electron Ionization (EI) | 106 | Fragment ion, loss of the carboxyl group (-COOH) |

| Electron Ionization (EI) | 79 | Fragment ion, further fragmentation of the phenyl group. |

| Electron Ionization (EI) | 77 | Phenyl cation [C₆H₅]⁺ |

| GC-MS (silylated derivative) | 294 | Molecular ion of the derivatized D-phenylglycine.[1] |

| GC-MS (silylated derivative) | 178 (100%) | Base peak of the derivatized D-phenylglycine.[1] |

Note: The molecular weight of D-Phenylglycine is 151.16 g/mol .[2][3][4][5][6]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small quantity of D-Phenylglycine is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition : Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C and its longer relaxation times.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : A small amount of D-Phenylglycine is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.[7]

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.[1]

-

Data Acquisition : The sample is placed in the spectrometer's sample compartment, and a background spectrum (of air or the KBr pellet) is recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction :

-

Direct Infusion : The sample is dissolved in a suitable solvent and infused directly into the ion source of the mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile or derivatized samples, the compound is first separated by gas chromatography before entering the mass spectrometer. D-phenylglycine may require derivatization (e.g., silylation) to increase its volatility.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : The sample is separated by high-performance liquid chromatography (HPLC) before introduction into the mass spectrometer.[8]

-

-

Ionization :

-

Electron Ionization (EI) : The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a common technique for GC-MS.

-

Electrospray Ionization (ESI) : A high voltage is applied to the liquid sample to create an aerosol of charged droplets. This is a soft ionization technique commonly used for LC-MS.

-

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Analytical Workflow for D-Phenylglycine Characterization

The following diagram illustrates a typical workflow for the analytical characterization of an amino acid like D-Phenylglycine.

Caption: Analytical workflow for D-Phenylglycine characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of D-Phenylglycine.

Caption: Relationship of spectroscopic data for structural elucidation.

References

- 1. scielo.br [scielo.br]

- 2. D-2-Phenylglycine(875-74-1) IR Spectrum [chemicalbook.com]

- 3. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-2-Phenylglycine(875-74-1) 1H NMR [m.chemicalbook.com]

- 5. (R)-(-)-2-Phenylglycine [webbook.nist.gov]

- 6. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

The Solubility Profile of D-α-Phenylglycine (H-D-Phg-OH): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of D-α-Phenylglycine (H-D-Phg-OH), a non-proteinogenic amino acid crucial in the synthesis of various pharmaceuticals. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physicochemical properties. This document presents available solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

D-α-Phenylglycine's solubility is a critical parameter, influencing reaction kinetics, purification strategies, and formulation development. Understanding its behavior in different solvent systems is paramount for optimizing synthetic routes and ensuring the bioavailability of active pharmaceutical ingredients derived from it.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For amino acids like D-α-Phenylglycine, solubility is significantly influenced by factors such as the solvent's polarity, the pH of the medium, and temperature. As a zwitterionic compound, its solubility is generally lowest at its isoelectric point and increases in acidic or alkaline conditions.

Solubility Data for D-α-Phenylglycine

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that qualitative descriptors can vary between sources, and the quantitative data is often temperature-dependent.

| Solvent System | Solubility | Remarks |

| Aqueous Solvents | ||

| Water | 0.3 g / 100 mL[1][2][3] | Sparingly soluble; solubility is pH and temperature-dependent.[4] |

| Aqueous Acid | Sparingly soluble[2] | Solubility increases at acidic pH due to the formation of the cationic form.[4] |

| Aqueous Alkali | Soluble[3] | |

| Aqueous solutions of inorganic solvents | Soluble[3] | |

| Organic Solvents | ||

| Alcohol (general) | Practically insoluble[3] | Contradictory qualitative data exists. |

| Ethanol | Readily soluble[5] | |

| Methanol | Readily soluble[5] |

Experimental Protocols for Solubility Determination

For researchers seeking to generate their own precise solubility data for D-α-Phenylglycine under specific experimental conditions, the following established methods are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of D-α-Phenylglycine to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

-

Equilibration: Place the sealed container in a constant temperature shaker or incubator. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation or filtration. If using filtration, ensure the filter does not adsorb the solute.

-

Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Analyze the concentration of D-α-Phenylglycine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solid after solvent evaporation.

Principle: A saturated solution is prepared, and a known volume is carefully evaporated to dryness. The mass of the remaining solid solute is then determined.

Detailed Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of D-α-Phenylglycine in the chosen solvent as described in the equilibrium solubility method (steps 1 and 2).

-

Sample Collection: After phase separation (centrifugation or filtration), carefully transfer a precise volume of the clear, saturated supernatant to a pre-weighed, clean, and dry container.

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the compound) until a constant weight is achieved.

-

Mass Determination: Accurately weigh the container with the dried solid residue.

-

Calculation: Subtract the initial weight of the empty container to determine the mass of the dissolved D-α-Phenylglycine. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental steps involved in determining the solubility of a compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for understanding and determining the solubility of D-α-Phenylglycine. For specific applications, it is recommended that researchers generate their own data using the detailed protocols provided, tailored to their unique experimental conditions.

References

- 1. chembk.com [chembk.com]

- 2. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 3. Thermo Scientific Chemicals D(-)-alpha-Phenylglycine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. D(-)-Alpha-Phenylglycine BP EP USP CAS 93939-74-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

Thermochemical Properties of D-alpha-Phenylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of D-alpha-Phenylglycine, an essential non-proteinogenic amino acid utilized in the synthesis of various pharmaceuticals. The following sections detail its key thermochemical data, outline the experimental protocols for their determination, and provide a visual representation of a key experimental workflow.

Core Thermochemical Data

The thermochemical properties of D-alpha-Phenylglycine are crucial for understanding its stability, reactivity, and behavior in various chemical processes, which is of significant importance in drug development and manufacturing. While direct experimental data for the D-enantiomer is limited, the properties of its L-enantiomer and the racemic DL-mixture provide excellent estimates, as enantiomers possess identical scalar thermochemical properties.

Physical and Thermochemical Properties of Phenylglycine Isomers

| Property | D-alpha-Phenylglycine | L-alpha-Phenylglycine | DL-alpha-Phenylglycine |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |

| Molar Mass ( g/mol ) | 151.16 | 151.16 | 151.16 |

| Melting Point (°C) | 302 (decomposes)[1] | >300 | 290[2][3] |

| Density (g/cm³) | 1.2 (at 20°C)[1] | - | - |

| Water Solubility (g/100mL) | 0.3[1] | - | - |

| Heat Capacity, Cₚ (J K⁻¹ mol⁻¹) at 298.15 K | 177.3 (temperature not specified)[4] | 179.1[4] | 177.7[4] |

| Standard Enthalpy of Combustion, ΔHc° (kJ/mol) | - | - | -4009.0 |

| Standard Enthalpy of Formation, ΔHf° (solid) (kJ/mol) | Data not available | Data not available | Data not available |

Note: The standard enthalpy of combustion for DL-phenylglycine is sourced from the NIST Chemistry WebBook. The standard enthalpy of formation for solid amino acids is typically determined from their enthalpy of combustion.[5][6]

Experimental Protocols

The determination of the thermochemical properties of amino acids like D-alpha-Phenylglycine requires precise and standardized experimental methodologies. The following are detailed protocols for key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of oxygen.

Methodology:

-

Sample Preparation: A precisely weighed pellet of crystalline D-alpha-Phenylglycine (typically 0.5 - 1.0 g) is placed in a sample holder within the calorimeter's bomb.

-

Bomb Assembly: A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (which is predetermined using a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) from the nitrogen and sulfur content of the sample. The standard enthalpy of combustion is then calculated from the heat of combustion at constant volume.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat capacity of a substance by monitoring the difference in heat flow required to increase the temperature of the sample and a reference.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of D-alpha-Phenylglycine (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10 K/min).

-

Measurement: The DSC instrument heats both the sample and the reference pans at the programmed rate. The differential heat flow to the sample required to maintain it at the same temperature as the reference is measured as a function of temperature.

-

Calibration: The heat flow and temperature are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions, and with a baseline measurement (empty pans). The heat capacity at a specific temperature is calculated using the following equation:

Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * Cp,standard * (mstandard / msample)

where DSC is the heat flow signal and m is the mass.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the standard enthalpy of combustion of D-alpha-Phenylglycine using bomb calorimetry.

Caption: Workflow for Bomb Calorimetry.

References

- 1. D(-)-alpha-Phenylglycine [chembk.com]

- 2. DL-Phenyl glycine, GR 99%+ - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. irispublishers.com [irispublishers.com]

- 6. irispublishers.com [irispublishers.com]

The Discovery and History of D-Phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylglycine, a non-proteinogenic α-amino acid, is a critical chiral building block in the pharmaceutical industry, most notably for the synthesis of semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin. Its discovery and the subsequent development of efficient synthetic and resolution methodologies have been pivotal in the large-scale production of these life-saving drugs. This technical guide provides a comprehensive overview of the history, discovery, and key manufacturing processes for D-phenylglycine, including detailed experimental protocols, quantitative data comparisons, and workflow visualizations to support researchers and professionals in drug development.

Introduction: The Significance of D-Phenylglycine

D-phenylglycine, with the chemical name (R)-α-aminophenylacetic acid, is a vital chiral intermediate. Its importance lies in its defined stereochemistry, which is crucial for the biological activity of many pharmaceutical compounds. The incorporation of the D-phenylglycine moiety into the side chain of penicillin and cephalosporin cores confers oral bioavailability and broadens their antibacterial spectrum. The annual production of D-phenylglycine is estimated to exceed 5,000 tons, underscoring its industrial significance.[1]

This guide will delve into the historical milestones of its discovery, from the initial synthesis of the racemic mixture to the development of sophisticated enzymatic resolution techniques that are the cornerstone of modern industrial production.

The Historical Trajectory of Phenylglycine

The journey to isolating and producing D-phenylglycine is intertwined with the broader history of amino acid chemistry and the development of stereochemistry.

First Synthesis of Racemic Phenylglycine

While the precise first synthesis of 2-amino-2-phenylacetic acid is not definitively documented in a single seminal publication, its preparation became feasible in the early 20th century following the development of general methods for amino acid synthesis.[2] One of the earliest and most fundamental methods for the synthesis of α-amino acids is the Strecker synthesis , first reported by Adolph Strecker in 1850. This method, involving the reaction of an aldehyde (in this case, benzaldehyde), ammonia, and cyanide, produces the racemic α-aminonitrile, which is then hydrolyzed to the racemic amino acid, DL-phenylglycine.

The Dawn of Enantiomeric Resolution

The concept of resolving racemic mixtures into their constituent enantiomers was pioneered by Louis Pasteur in 1848. Through the manual separation of enantiomorphic crystals of sodium ammonium tartrate, he demonstrated the existence of molecules with non-superimposable mirror images.[3][4][5][6] This groundbreaking work laid the foundation for the various resolution techniques that would later be applied to a vast array of chiral compounds, including phenylglycine.

The first optical resolution of DL-phenylglycine was achieved through diastereomeric salt formation . This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization.

Synthesis and Resolution Methodologies

The industrial production of D-phenylglycine has evolved from classical chemical methods to highly efficient chemoenzymatic processes. This section details the key methodologies, providing both a historical perspective and practical protocols.

Chemical Synthesis of Racemic Phenylglycine: The Strecker Synthesis

The Strecker synthesis remains a versatile and economically viable method for the production of racemic α-amino acids.

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer is charged with an aqueous solution of ammonium chloride and sodium cyanide.

-

Addition of Benzaldehyde: Benzaldehyde is added to the stirred solution. The reaction is typically carried out at room temperature.

-

Formation of α-Aminonitrile: The reaction mixture is stirred for several hours to form α-aminophenylacetonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to DL-phenylglycine, typically by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Isolation: The racemic phenylglycine is isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of the solution. The product is then collected by filtration, washed, and dried.

A general workflow for the Strecker synthesis is depicted below.

Caption: Workflow of the Strecker synthesis for racemic phenylglycine.

Classical Resolution: Diastereomeric Salt Formation

The most common classical method for resolving racemic phenylglycine is through the formation of diastereomeric salts with a chiral resolving agent, most notably (+)-10-camphorsulfonic acid (CSA).

-

Salt Formation: DL-phenylglycine and a sub-stoichiometric amount of (+)-10-camphorsulfonic acid are dissolved in a suitable solvent, typically water or a water-alcohol mixture, with heating.

-

Crystallization: The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt, which is the D-phenylglycine-(+)-camphorsulfonate salt.[7]

-

Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration and washed with a cold solvent.

-

Liberation of D-Phenylglycine: The purified diastereomeric salt is then treated with a base (e.g., ammonia or sodium hydroxide) to neutralize the camphorsulfonic acid and precipitate the free D-phenylglycine.

-

Recovery: The D-phenylglycine is collected by filtration, washed to remove any remaining salts, and dried. The resolving agent can be recovered from the mother liquor for reuse.

An optimized resolution can afford the D-PG·(+)-CS salt in a 45.7% isolated yield with an optical purity of 98.8%.[7][8][9]

The logical relationship of diastereomeric salt resolution is illustrated in the following diagram.

Caption: Workflow for the diastereomeric resolution of DL-phenylglycine.

Enzymatic Resolution Methods

Enzymatic methods offer high selectivity and operate under mild conditions, making them attractive for industrial applications.

This is a highly efficient chemoenzymatic method that provides a dynamic kinetic resolution, allowing for a theoretical yield of 100% of the desired D-enantiomer.

-

Synthesis of Hydantoin: Racemic 5-phenylhydantoin is synthesized chemically from benzaldehyde, cyanide, and ammonium carbonate (Bucherer-Bergs reaction).

-

Enzymatic Hydrolysis: The racemic 5-phenylhydantoin is subjected to the action of a D-specific hydantoinase. This enzyme selectively hydrolyzes the D-enantiomer to N-carbamoyl-D-phenylglycine.

-

Racemization: Under the alkaline reaction conditions, the remaining L-5-phenylhydantoin undergoes racemization to DL-5-phenylhydantoin, continuously supplying the D-enantiomer for the hydantoinase.

-

Decarbamoylation: A D-specific N-carbamoylase hydrolyzes N-carbamoyl-D-phenylglycine to D-phenylglycine.

-

Isolation: D-phenylglycine is then isolated from the reaction mixture.

In a study using Pseudomonas desmolyticum, a 90% molar yield of N-carbamoyl-D-phenylglycine was achieved from DL-phenylhydantoin, which was then chemically converted to D-phenylglycine with an 80% yield.[1]

The enzymatic cascade of the hydantoinase process is outlined below.

Caption: The hydantoinase process for D-phenylglycine synthesis.

This method involves the enantioselective acylation of a racemic phenylglycine derivative, typically an ester or amide. Penicillin G acylase (PGA) is highly specific for the L-enantiomer, leaving the D-enantiomer unreacted.

-

Reaction Mixture: A buffered aqueous solution of DL-phenylglycine methyl ester is prepared.

-

Enzymatic Acylation: Immobilized Penicillin G Acylase and an acyl donor (e.g., phenylacetic acid methyl ester) are added to the solution. The reaction is maintained at a specific pH (often slightly alkaline) and temperature.

-

Selective Acylation: The PGA selectively catalyzes the acylation of the L-phenylglycine methyl ester, forming N-phenylacetyl-L-phenylglycine methyl ester.

-

Separation: Due to different physical properties (e.g., solubility), the acylated L-enantiomer can be separated from the unreacted D-phenylglycine methyl ester.

-

Hydrolysis: The isolated D-phenylglycine methyl ester is then hydrolyzed to D-phenylglycine.

Quantitative hydrolysis (>97%) of L-phenyl acetyl phenylglycine can be achieved within 45 minutes at pH 7.8 and 37°C.[10]

The workflow for kinetic resolution using Penicillin G Acylase is shown below.

Caption: Kinetic resolution of DL-phenylglycine ester using PGA.

Quantitative Data Summary

The choice of synthetic and resolution method depends on factors such as cost, desired purity, and scale of production. The following tables summarize key quantitative data for the methods discussed.

Table 1: Synthesis of Racemic Phenylglycine

| Method | Starting Materials | Key Reagents | Typical Yield | Reference |

| Strecker Synthesis | Benzaldehyde | NH₄Cl, NaCN, HCl/NaOH | ~88% | [11] |

Table 2: Resolution of DL-Phenylglycine

| Method | Resolving Agent/Enzyme | Substrate | Product | Yield of D-Enantiomer | Enantiomeric Excess (e.e.) | Reference |

| Diastereomeric Salt Formation | (+)-10-Camphorsulfonic Acid | DL-Phenylglycine | D-Phenylglycine | ~46% | 98.8% | [7][8] |

| Hydantoinase Process | D-Hydantoinase, D-N-Carbamoylase | DL-5-Phenylhydantoin | D-Phenylglycine | ~65-68% (overall) | >99% | [1][12] |

| Kinetic Resolution (PGA) | Penicillin G Acylase | N-Acetyl-DL-phenylglycine | D-Phenylglycine | ~26% | >95% | |

| Chemoenzymatic (Nitrilase) | Nitrilase from P. fluorescens | rac-Phenylglycinonitrile | (R)-Phenylglycine | up to 81% | ≥ 95% | [1][8][13][14] |

Biological Role and Applications

The primary and most significant application of D-phenylglycine is its use as a side-chain precursor in the manufacture of semi-synthetic β-lactam antibiotics.

-

Ampicillin: An aminopenicillin with activity against Gram-positive and some Gram-negative bacteria.

-

Cephalexin: A first-generation cephalosporin with a similar spectrum of activity to ampicillin.

While glycine itself is an inhibitory neurotransmitter in the central nervous system, there is limited evidence to suggest that D-phenylglycine has significant direct biological or signaling pathway roles in humans.[15] Its importance is firmly established in the realm of medicinal chemistry as a chiral building block.

Conclusion

The journey from the initial synthesis of racemic phenylglycine to the highly efficient, stereoselective production of D-phenylglycine showcases the remarkable progress in organic chemistry and biotechnology. The development of diastereomeric resolution and, more recently, enzymatic methods like the hydantoinase process, has enabled the large-scale, cost-effective manufacturing of this crucial pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of these methodologies is essential for the continued innovation and production of life-saving antibiotics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for both laboratory-scale synthesis and industrial process development.

References

- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Pasteur and chirality: A story of how serendipity favors the prepared minds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]

- 12. Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 15. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]

Potential Research Areas for H-D-Phg-OH: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phg-OH, chemically known as D-α-Phenylglycine, is a non-proteinogenic α-amino acid. Its rigid structure, conferred by the direct attachment of a phenyl group to the α-carbon, makes it a valuable chiral building block in synthetic organic chemistry and drug discovery.[1][2][3] While its primary application to date has been as a crucial intermediate in the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin, emerging research suggests a broader potential for this compound and its derivatives in modulating key biological targets.[4][5] This technical guide provides an in-depth overview of promising research avenues for this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate further investigation by researchers in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development.

| Property | Value | Reference |

| Full Name | (2R)-2-amino-2-phenylacetic acid | [6] |

| Synonyms | D-Phenylglycine, D-(-)-α-Phenylglycine | [6] |

| CAS Number | 875-74-1 | [6] |

| Molecular Formula | C₈H₉NO₂ | [6] |

| Molecular Weight | 151.16 g/mol | [6] |

| Melting Point | 302 °C (decomposes) | [7] |

| Solubility | Slightly soluble in water. | [4] |

| Appearance | White to off-white crystalline powder. | [4] |

| Optical Activity | [α]20/D −155° (c = 1 in 1 M HCl) | [7] |

Potential Research Areas and Known Biological Activities

While this compound is primarily known as a synthetic intermediate, studies on its derivatives have unveiled potential therapeutic applications, suggesting that this compound itself could be a valuable lead structure for further optimization.

Modulation of Amino Acid Transporters

Recent studies have identified derivatives of phenylglycine as inhibitors of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[8] These transporters play a crucial role in cellular amino acid homeostasis and are implicated in various diseases, including cancer.

-

Potential Research Focus:

-

Synthesize and screen a library of this compound derivatives to identify potent and selective inhibitors of ASCT1 and/or ASCT2.

-

Investigate the structure-activity relationship (SAR) to optimize inhibitory activity and selectivity.

-

Evaluate the in vitro and in vivo efficacy of lead compounds in relevant cancer models known to overexpress these transporters.

-

Neurological Applications and NMDA Receptor Modulation

Glycine and its derivatives are known to act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[9] Phenylglycine derivatives have been investigated as antagonists of metabotropic glutamate receptors, which are also involved in neurotransmission.[10]

-

Potential Research Focus:

-

Characterize the binding affinity and functional activity of this compound at different NMDA receptor subtypes.

-

Investigate the potential neuroprotective effects of this compound and its derivatives in in vitro and in vivo models of neurodegenerative diseases.

-

Explore the role of this compound in modulating intracellular calcium signaling pathways in neuronal cells. Glycine itself has been shown to trigger intracellular calcium influx in oligodendrocyte progenitor cells.[11][12]

-

Incorporation into Bioactive Peptides

The unique conformational constraints imposed by this compound can be exploited to design peptides with enhanced stability and biological activity. Peptides containing phenylglycine residues are found in nature and exhibit a range of bioactivities, including antimicrobial properties.[2][3]

-

Potential Research Focus:

-

Systematically replace proteinogenic amino acids in known bioactive peptides with this compound to study the impact on structure, stability, and activity.

-

Design and synthesize novel peptide libraries incorporating this compound to screen for new therapeutic leads in areas such as oncology, infectious diseases, and metabolic disorders.

-

Investigate the enzymatic stability of peptides containing this compound.

-

Experimental Protocols

Synthesis of Peptides Incorporating this compound (Solid-Phase Peptide Synthesis - SPPS)

This protocol outlines a general procedure for the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis:

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]